
2-(Bromomethyl)-1-methylpyrrolidin-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bromomethyl)-1-methylpyrrolidin-2-ol is an organic compound that belongs to the class of brominated pyrrolidines. This compound is characterized by the presence of a bromomethyl group attached to a pyrrolidine ring, which also contains a hydroxyl group and a methyl group. The molecular structure of this compound makes it a versatile intermediate in organic synthesis and various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol typically involves the bromination of a suitable precursor. One common method is the bromination of 1-methylpyrrolidin-2-ol using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an organic solvent like carbon tetrachloride (CCl4) under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes where the bromination reaction is conducted in a pipeline reactor. This method allows for better control of reaction conditions and improved yields. The use of solvents like acetone, dichloromethane, or acetonitrile is common in such processes .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-1-methylpyrrolidin-2-ol undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide (CrO3) or pyridinium chlorochromate (PCC).
Reduction: The compound can be reduced to remove the bromine atom, yielding 1-methylpyrrolidin-2-ol.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Benzoyl Peroxide: Acts as a radical initiator in bromination.
Sodium Borohydride (NaBH4): Commonly used for reduction reactions.
Chromium Trioxide (CrO3): Used for oxidation reactions.
Major Products Formed
Nucleophilic Substitution: Produces various substituted pyrrolidines.
Oxidation: Yields 2-bromomethyl-1-methylpyrrolidin-2-one.
Reduction: Produces 1-methylpyrrolidin-2-ol.
Scientific Research Applications
2-(Bromomethyl)-1-methylpyrrolidin-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-1-methylpyrrolidin-2-ol involves its reactivity as an electrophile due to the presence of the bromomethyl group. This electrophilic nature allows it to participate in nucleophilic substitution reactions, where it can form covalent bonds with nucleophiles. The hydroxyl group in the compound can also engage in hydrogen bonding and other interactions, influencing its reactivity and interactions with other molecules .
Comparison with Similar Compounds
Similar Compounds
2-Bromomethyl-1,3-dioxolane: Another brominated compound with a similar bromomethyl group but different ring structure.
Ethyl 2-(bromomethyl)acrylate: Contains a bromomethyl group attached to an acrylate moiety.
Uniqueness
2-(Bromomethyl)-1-methylpyrrolidin-2-ol is unique due to its combination of a bromomethyl group, a hydroxyl group, and a pyrrolidine ring. This combination provides a distinct reactivity profile, making it a valuable intermediate in organic synthesis and various chemical transformations.
Properties
Molecular Formula |
C6H12BrNO |
|---|---|
Molecular Weight |
194.07 g/mol |
IUPAC Name |
2-(bromomethyl)-1-methylpyrrolidin-2-ol |
InChI |
InChI=1S/C6H12BrNO/c1-8-4-2-3-6(8,9)5-7/h9H,2-5H2,1H3 |
InChI Key |
BEGUOTPURFZSCI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC1(CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(6-(4-Chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methanamine](/img/structure/B11804517.png)
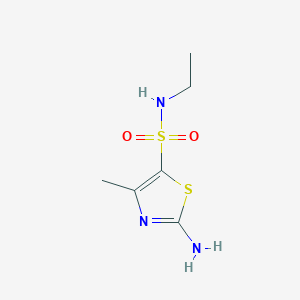

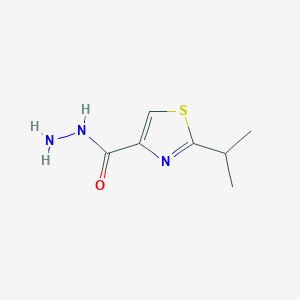

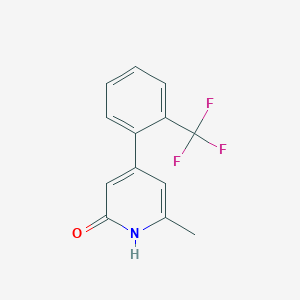

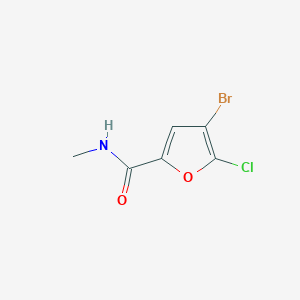
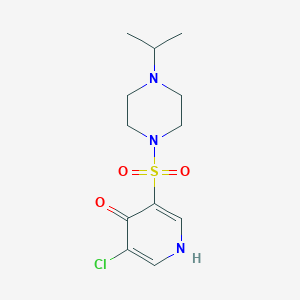

![tert-Butyl 6-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-2(3H)-carboxylate](/img/structure/B11804568.png)
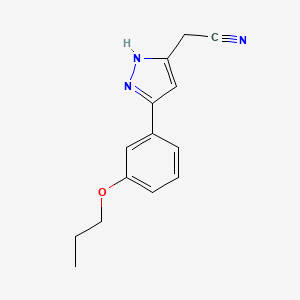
![7-Chloro-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B11804581.png)
